molecular formula C22H33N5O3 B15213742 L-Tryptophyl-L-valyl-L-leucinamide CAS No. 560095-35-4

L-Tryptophyl-L-valyl-L-leucinamide

Cat. No.: B15213742
CAS No.: 560095-35-4
M. Wt: 415.5 g/mol
InChI Key: ROPLCGJPFLOASI-WDSOQIARSA-N
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Description

(S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-methylbutanamido)-4-methylpentanamide is a complex organic compound featuring multiple amide linkages and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-methylbutanamido)-4-methylpentanamide typically involves the stepwise coupling of amino acids and indole derivatives. The process often employs peptide coupling reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide) and activating agents like hydroxybenzotriazole to facilitate the formation of amide bonds.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of the peptide chain on a solid support. This method is advantageous for producing large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The amide bonds can be reduced to amines under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the amide carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or borane complexes.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amines and reduced amide derivatives.

    Substitution: Substituted indole or amide products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules, particularly in the development of novel peptides and peptidomimetics.

Biology

In biological research, it serves as a model compound for studying protein-ligand interactions and enzyme-substrate specificity.

Medicine

Industry

Industrially, it can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-methylbutanamido)-4-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the amide linkages can form hydrogen bonds with target proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(1H-indol-3-yl)propanamide
  • (S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-methylbutanoic acid
  • (S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-methylbutanamido)-4-methylpentanoic acid

Uniqueness

The uniqueness of (S)-2-((S)-2-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-3-methylbutanamido)-4-methylpentanamide lies in its specific sequence of amino acids and the presence of the indole moiety, which imparts distinct chemical and biological properties. This compound’s structure allows for versatile interactions with biological targets, making it a valuable tool in research and development.

Properties

CAS No.

560095-35-4

Molecular Formula

C22H33N5O3

Molecular Weight

415.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanamide

InChI

InChI=1S/C22H33N5O3/c1-12(2)9-18(20(24)28)26-22(30)19(13(3)4)27-21(29)16(23)10-14-11-25-17-8-6-5-7-15(14)17/h5-8,11-13,16,18-19,25H,9-10,23H2,1-4H3,(H2,24,28)(H,26,30)(H,27,29)/t16-,18-,19-/m0/s1

InChI Key

ROPLCGJPFLOASI-WDSOQIARSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)N

Origin of Product

United States

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